Tropisetron Citrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

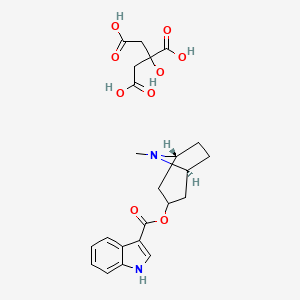

Tropisetron Citrate is a compound primarily known for its use as an antiemetic, particularly in the treatment of nausea and vomiting induced by chemotherapy and radiotherapy. It is a selective serotonin 5-HT3 receptor antagonist, which means it blocks the action of serotonin, a neurotransmitter that can trigger nausea and vomiting .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tropisetron Citrate involves several steps, starting from the indole derivativeThe final step involves the formation of the citrate salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and solvents to facilitate the reactions and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Tropisetron Citrate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the indole ring, affecting the compound’s activity.

Reduction: Reduction reactions can alter the tropane moiety, potentially impacting its binding affinity to receptors.

Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups, creating analogs with different pharmacological profiles .

Scientific Research Applications

Tropisetron Citrate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the structure-activity relationship of serotonin receptor antagonists.

Biology: Researchers use it to investigate the role of serotonin in various physiological processes.

Industry: It is used in the pharmaceutical industry to develop new antiemetic drugs and formulations.

Mechanism of Action

Tropisetron Citrate exerts its effects by competitively binding to and blocking the action of serotonin at 5-HT3 receptors. These receptors are located peripherally on vagus nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the central nervous system. By blocking these receptors, this compound prevents the initiation of the emetic reflex, thereby reducing nausea and vomiting .

Comparison with Similar Compounds

Granisetron: Another 5-HT3 receptor antagonist used as an antiemetic.

Ondansetron: Widely used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery.

Dolasetron: Similar in function, used to prevent and treat nausea and vomiting.

Uniqueness: Tropisetron Citrate is unique due to its dual action as a selective 5-HT3 receptor antagonist and a partial agonist at α7-nicotinic receptors. This dual action provides additional therapeutic benefits, such as potential cognitive enhancement in conditions like schizophrenia .

Properties

CAS No. |

1251773-00-8 |

|---|---|

Molecular Formula |

C23H28N2O9 |

Molecular Weight |

476.5 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate |

InChI |

InChI=1S/C17H20N2O2.C6H8O7/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-5,10-13,18H,6-9H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,12+,13?; |

InChI Key |

YFGSHODXSPKSDQ-KOQCZNHOSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.